molecular formula C5H7Cl B14446757 4-Chloro-3-methylbuta-1,2-diene CAS No. 76397-24-5

4-Chloro-3-methylbuta-1,2-diene

Cat. No.: B14446757
CAS No.: 76397-24-5
M. Wt: 102.56 g/mol
InChI Key: BGDIIQHCPUSXMC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbuta-1,2-diene is an organic compound characterized by its unique structure, which includes a chlorine atom and a methyl group attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbuta-1,2-diene typically involves the dehydrohalogenation of halogenated precursors. One common method is the elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in the presence of a solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylbuta-1,2-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.

    Hydrogen Halides (e.g., HBr, HCl): Participate in addition reactions to form halogenated products.

    Alkalis (e.g., KOH, NaOH): Used in dehydrohalogenation reactions.

Major Products:

Scientific Research Applications

4-Chloro-3-methylbuta-1,2-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbuta-1,2-diene in chemical reactions involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of addition or cycloaddition products .

Comparison with Similar Compounds

    2-Chlorobuta-1,3-diene: Another chlorinated diene with similar reactivity.

    3-Methylbuta-1,2-diene: Lacks the chlorine atom but shares the diene structure.

Uniqueness: 4-Chloro-3-methylbuta-1,2-diene is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions .

Properties

CAS No.

76397-24-5

Molecular Formula

C5H7Cl

Molecular Weight

102.56 g/mol

InChI

InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,4H2,2H3

InChI Key

BGDIIQHCPUSXMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C)CCl

Origin of Product

United States

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